2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
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Overview
Description
2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a carbaldehyde group attached to a pyrrolo[2,3-d]pyrimidine ring system. Pyrrolo[2,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the use of cyclopentylamine, 5-bromo-2,4-dichloropyrimidine, and 3,3-diethoxy-propyne as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbaldehyde group can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been explored for their anti-inflammatory, antiviral, and anticancer properties
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to and inhibit these enzymes is attributed to its unique structural features, which allow it to interact with the active sites of the target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity in electrophilic substitution reactions.
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: These compounds have shown anti-inflammatory activity but differ in their structural features and biological activities.
Uniqueness
2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde stands out due to its combination of functional groups, which confer unique reactivity and biological activity. Its ability to act as a kinase inhibitor and apoptosis inducer makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-5-4(6(13)11-7)1-3(2-12)9-5/h1-2H,(H4,8,9,10,11,13) |
InChI Key |
ULLFOEPQQGMKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1C(=O)NC(=N2)N)C=O |
Origin of Product |
United States |
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